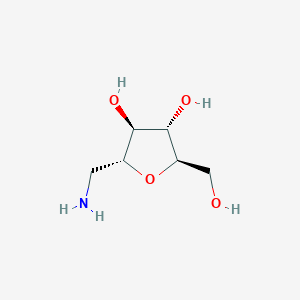

1-Amino-2,5-anhydro-1-deoxy-D-mannitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

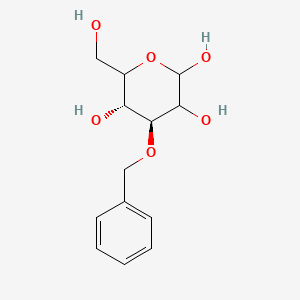

1-Amino-2,5-anhydro-1-deoxy-D-mannitol (1-AADM) is a sugar derivative that is used in a variety of scientific research applications. It is a valuable tool for researchers in biochemistry, physiology, and other related fields due to its unique properties. 1-AADM has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

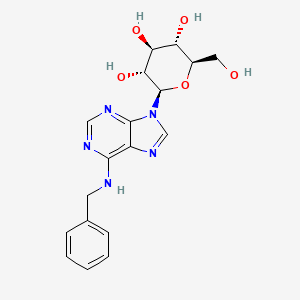

Synthesis of Arylamino Derivatives

1-Amino-2,5-anhydro-1-deoxy-D-mannitol and a series of arylamino derivatives were prepared by nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination of the resulting 2,5-anhydro-D-mannose .

Hexose Transporter of Trypanosoma Brucei

This compound showed an enhanced affinity for the hexose transporter of Trypanosoma brucei as compared to D-fructose . It serves as a substrate for the hexose transporter of Trypanosoma brucei, while the human erythrocyte transporter can only use D-glucose .

Antibacterial Activity

1-Amino-2,5-anhydro-1-deoxy-D-mannitol, also known as mannopeptimycin I, is a rare aminosugar antibiotic produced by various Actinomycetes strains, including Actinomadura sp. This compound exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Glycolytic Enzymes Inhibitors

In the course of a programme devoted to glycolytic enzymes inhibitors and D-glucose intake in the trypanosome .

D-Fructose Analogues

1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a D-fructose analog, was synthesized for the following reasons: the hexose transporter of Trypanosoma brucei (THT1) recognizes not only D-glucose but also D-fructose, whereas that of human erythrocyte has only affinity for D-glucose .

Cell Transporter Protein

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is an amino sugar that is synthesized by reductive amination of d-fructose and nitrous acid. It has been shown to be a substrate for the transporter protein, which transports it into the cell .

Mecanismo De Acción

Target of Action

The primary target of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is the hexose transporter of Trypanosoma brucei , a protozoan parasite . This transporter protein is responsible for the uptake of hexose sugars into the cell, which are crucial for the parasite’s survival and proliferation .

Mode of Action

1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a D-fructose analog, interacts with the hexose transporter of Trypanosoma brucei . It serves as a substrate for this transporter, allowing it to be transported into the cell . Unlike d-glucose, which is the usual substrate for this transporter, 1-amino-2,5-anhydro-1-deoxy-d-mannitol cannot be metabolized by the cell .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the hexose transporter, disrupting the uptake of essential sugars and thus affecting the energy metabolism of the parasite .

Pharmacokinetics

Its ability to serve as a substrate for the hexose transporter suggests that it may have good bioavailability

Result of Action

The result of the action of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is the disruption of the energy metabolism of Trypanosoma brucei . By serving as a substrate for the hexose transporter, it prevents the uptake of essential sugars, leading to energy deprivation and potentially cell death .

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-1-3-5(9)6(10)4(2-8)11-3/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPYGNYNWRCKKG-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2,5-anhydro-1-deoxy-D-mannitol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)